6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one features a triazolo[4,5-d]pyrimidinone core substituted with:
- A 4-(trifluoromethoxy)phenyl group at position 3, contributing strong electron-withdrawing and lipophilic character.
- A 2-(azepan-1-yl)-2-oxoethyl side chain at position 6, introducing a seven-membered azepane ring linked via an amide bond.
Properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)31-14-7-5-13(6-8-14)28-17-16(24-25-28)18(30)27(12-23-17)11-15(29)26-9-3-1-2-4-10-26/h5-8,12H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDRNOUYQNYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Trifluoromethoxy Phenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a trifluoromethoxy group is introduced to the aromatic ring.
Attachment of the Azepane Moiety: The azepane group is typically introduced via nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can influence the reactivity of the compound.
Biology
Biologically, this compound is investigated for its potential as a pharmaceutical agent. The triazolopyrimidine core is known for its activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for treating diseases such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the azepane moiety can interact with specific amino acid residues in the target protein. The triazolopyrimidine core can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features of the target compound with similar triazolo[4,5-d]pyrimidinone derivatives:
Key Observations:
- Lipophilicity : The trifluoromethoxy group in the target compound increases hydrophobicity compared to methoxy or ethoxy substituents .
- Steric Effects : Bulky substituents like isopropyl (in ) may reduce binding affinity, whereas the target compound’s linear side chain balances flexibility and steric hindrance.
Structural and Crystallographic Insights
- Triazolo Core Planarity: Analog studies (e.g., ) confirm the coplanarity of the triazolo-pyrimidinone system, which facilitates π-π interactions in biological targets. The target compound’s trifluoromethoxy group may enhance electron-deficient aromatic interactions.
- Dihedral Angles: In the 5-(4-chlorophenoxy) analog, the phenyl ring at position 3 forms a dihedral angle of 1.09° with the triazolo core, while the 4-chlorophenoxy group is nearly perpendicular (87.74°). This contrasts with the target compound’s 4-(trifluoromethoxy)phenyl group, which is expected to adopt a coplanar orientation for optimal electronic effects .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, analogs suggest:
- Kinase Inhibition : Piperazine-containing derivatives (e.g., ) are often explored in kinase inhibition due to their hydrogen-bonding capability. The azepane side chain in the target compound may offer similar interactions with enhanced flexibility.
- Anticancer Potential: Thiazolo-pyrimidinones (e.g., ) demonstrate anticancer activity via apoptosis induction. The target compound’s trifluoromethoxy group could improve membrane permeability, enhancing cytotoxicity .
Biological Activity
The compound 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , also referred to as F0679-0009 , has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H26FN3O3
- Molecular Weight : 435.499 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
This compound primarily functions as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 is significant as it plays a critical role in regulating the cell cycle. By inhibiting this kinase, F0679-0009 disrupts cell proliferation and can induce apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that F0679-0009 exhibits potent anticancer activity across various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM across different cell lines .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique properties:
| Compound Name | Activity | Remarks |
|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antiproliferative | Similar mechanism targeting CDKs |
| Pyrido[2,3-d]pyrimidin-5-one | Antimicrobial | Exhibits a broader range of biological activities |
| Pyrimidino[4,5-d][1,3]oxazine | Anti-inflammatory | Known for analgesic effects |
F0679-0009 is distinct due to its specific structural features that enhance its biological activity against cancer cells while potentially offering anticonvulsant properties .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that F0679-0009 has favorable absorption and distribution characteristics. Its metabolic pathways indicate potential for effective excretion without significant toxicity observed in initial animal studies .
Case Studies and Research Findings
Several research initiatives have focused on synthesizing and evaluating the biological activity of F0679-0009:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their efficacy against different cancer cell lines. The findings indicated that modifications to the azepan moiety significantly influenced biological activity.
- In Vivo Studies : Future research is needed to explore the in vivo efficacy and safety profile of F0679-0009 using established animal models.
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify yield-purity trade-offs .
- Purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water) for >90% purity .
Which spectroscopic and crystallographic methods are most effective for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. Key signals include:
- X-ray Crystallography : Use SHELX for refinement . For example, analogous compounds show intramolecular hydrogen bonds stabilizing the triazole-pyrimidine core .
Advanced Tip : Pair crystallography with DFT calculations (B3LYP/6-311G(d,p)) to validate electronic properties .
How can researchers design experiments to evaluate the compound’s enzyme inhibition mechanisms?
Q. Advanced Research Focus
- In Vitro Assays :
- Structural Insights : Molecular docking (AutoDock Vina) to predict interactions with catalytic sites .
Data Contradictions : Resolve discrepancies in IC₅₀ values by standardizing assay conditions (pH, temperature) across studies .
What computational approaches are suitable for modeling this compound’s interactions with biological targets?
Q. Advanced Research Focus
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
- Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., GROMACS) using force fields like CHARMM36 .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP) and metabolic stability .
How should conflicting data on reaction conditions (e.g., solvent or catalyst choice) be resolved during synthesis optimization?
Q. Data Contradiction Analysis
- Case Study : reports 81% yield using (Ph₃P)₂PdCl₂ in DMF, while other methods use cheaper Cu(I) catalysts with lower yields (60–70%) .
- Resolution : Perform parallel reactions under identical conditions to isolate catalyst efficacy from solvent effects .
What methodologies assess the impact of solvent choice on reaction efficiency and regioselectivity?
Q. Advanced Research Focus
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for alkylation steps. DMF enhances nucleophilicity but may require higher temps (~100°C) .
- Green Chemistry Metrics : Compare E-factors for acetonitrile (low waste) vs. dichloromethane (high waste) .
What strategies are recommended for determining pharmacokinetic properties in early-stage research?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
